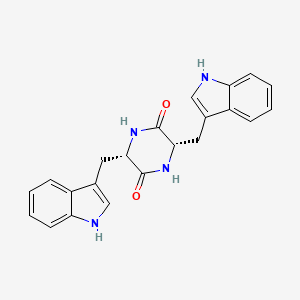

Cyclo(L-Trp-L-Trp)

Description

(3S,6S)-3,6-bis((1H-Indol-3-yl)methyl)piperazine-2,5-dione has been reported in Penicillium dierckxii, Penicillium simplicissimum, and Penicillium fellutanum with data available.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3S,6S)-3,6-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c27-21-19(9-13-11-23-17-7-3-1-5-15(13)17)25-22(28)20(26-21)10-14-12-24-18-8-4-2-6-16(14)18/h1-8,11-12,19-20,23-24H,9-10H2,(H,25,28)(H,26,27)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHODRZUCGXYKU-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H]3C(=O)N[C@H](C(=O)N3)CC4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427749 | |

| Record name | (3S,6S)-3,6-Bis[(1H-indol-3-yl)methyl]piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20829-55-4 | |

| Record name | Cyclo-L-Trp-L-Trp | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20829-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,6S)-3,6-Bis[(1H-indol-3-yl)methyl]piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cyclo(L-Trp-L-Trp): A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-Trp-L-Trp), a cyclic dipeptide belonging to the diketopiperazine class of compounds, has emerged as a molecule of significant interest in the scientific community. Possessing a unique and rigidified scaffold, it exhibits a range of biological activities, most notably in the antimicrobial and antifungal realms. Furthermore, it serves as a crucial biosynthetic precursor to more complex and potent natural products. This technical guide provides an in-depth overview of the known biological activities of Cyclo(L-Trp-L-Trp), complete with quantitative data, detailed experimental methodologies, and visualizations of associated biochemical pathways.

Antimicrobial and Antifungal Activity

Cyclo(L-Trp-L-Trp) has demonstrated notable inhibitory effects against a spectrum of bacterial and fungal pathogens. Its activity is particularly pronounced against multidrug-resistant bacterial strains, highlighting its potential as a lead compound in the development of novel anti-infective agents.

Quantitative Antimicrobial and Antifungal Data

The antimicrobial and antifungal efficacy of Cyclo(L-Trp-L-Trp) is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Acinetobacter baumannii (multidrug-resistant strains) | Bacterium | 12.5 - 25[1] |

| Bacillus subtilis | Bacterium | 12.5 - 50[1] |

| Micrococcus luteus | Bacterium | 12.5 - 50[1] |

| Staphylococcus aureus | Bacterium | 12.5 - 50[1] |

| Saccharomyces cerevisiae | Fungus | 12.5 - 50[1] |

| Aspergillus niger | Fungus | 12.5 - 50[1] |

| Candida albicans | Fungus | 12.5 - 50[1] |

Mechanism of Antimicrobial Action

The precise molecular mechanism underlying the antimicrobial activity of diketopiperazines like Cyclo(L-Trp-L-Trp) is an area of active investigation. However, current research suggests that their mode of action may involve the disruption of bacterial cell-cell communication, a process known as quorum sensing. By interfering with signaling pathways, these compounds can inhibit the expression of virulence factors and biofilm formation, rendering the bacteria more susceptible to host immune responses and conventional antibiotics. The indole moiety of the tryptophan residues is thought to play a crucial role in this activity.

Experimental Protocols

This method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: A fresh culture of the test microorganism is grown on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Dilutions: A stock solution of Cyclo(L-Trp-L-Trp) is prepared in a suitable solvent (e.g., DMSO). A two-fold serial dilution of the compound is then performed in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plate also includes a positive control (microorganism with no compound) and a negative control (broth only). The plate is then incubated at 35-37°C for 16-20 hours for bacteria, or at a temperature and duration suitable for fungal growth.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

This method provides a qualitative assessment of antifungal susceptibility.

-

Inoculum Preparation: A suspension of the fungal test organism is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard.

-

Inoculation of Agar Plate: A sterile cotton swab is dipped into the fungal suspension, and the excess fluid is removed by pressing it against the inside of the tube. The swab is then used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

-

Application of Disks: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of Cyclo(L-Trp-L-Trp) and placed on the surface of the inoculated agar.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 28-35°C) for 24-48 hours, or until sufficient growth is observed.

-

Interpretation of Results: The diameter of the zone of inhibition (the clear area around the disk where no fungal growth occurs) is measured in millimeters. The size of the zone is indicative of the susceptibility of the fungus to the compound.

Cytotoxicity of Prenylated Derivatives

While Cyclo(L-Trp-L-Trp) itself exhibits low cytotoxicity, its prenylated derivatives have been shown to possess significant cytotoxic activity against human cancer cell lines. This highlights the potential of the Cyclo(L-Trp-L-Trp) scaffold for the development of novel anticancer agents through chemical modification.

Quantitative Cytotoxicity Data

The cytotoxic effects of prenylated Cyclo(L-Trp-L-Trp) derivatives are typically evaluated by determining their half-maximal inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | Compound | IC50 (µM) |

| Human Leukemia Cells | Leukemia | Prenylated Cyclo(L-Trp-L-Trp) derivatives | Varies with specific derivative |

| Human Ovarian Cancer Cells | Ovarian Cancer | Prenylated Cyclo(L-Trp-L-Trp) derivatives | Varies with specific derivative |

Note: Specific IC50 values for mono- and di-prenylated derivatives against specific leukemia (e.g., HL-60) and ovarian (e.g., SK-OV-3) cancer cell lines are dependent on the exact chemical structure of the derivative and are reported in specialized medicinal chemistry literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Cancer cells (e.g., human leukemia or ovarian cancer cell lines) are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the prenylated Cyclo(L-Trp-L-Trp) derivatives for a specified period (e.g., 48 or 72 hours). Control wells with untreated cells and vehicle-treated cells are also included.

-

MTT Addition: After the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined as the concentration of the compound that causes a 50% reduction in cell viability.

Role as a Biosynthetic Precursor

Cyclo(L-Trp-L-Trp) serves as a key intermediate in the biosynthesis of more complex and biologically active natural products, such as nocardioazine B. This biosynthetic pathway involves a series of enzymatic transformations that modify the core diketopiperazine scaffold.

Biosynthesis of Nocardioazine B

The biosynthesis of nocardioazine B from Cyclo(L-Trp-L-Trp) is a multi-step process catalyzed by a series of dedicated enzymes.

Experimental Workflow: In Vitro Enzymatic Synthesis

The enzymatic steps in the biosynthesis of nocardioazine B can be reconstituted in vitro to study the function of individual enzymes and to produce novel derivatives.

Other Potential Biological Activities

Preliminary studies and the activities of related diketopiperazines suggest that Cyclo(L-Trp-L-Trp) may possess other biological activities that warrant further investigation.

Anti-Quorum Sensing Activity

Tryptophan-containing cyclic dipeptides have been shown to interfere with bacterial quorum sensing systems. This activity is likely due to the structural similarity of the indole ring to some quorum sensing signal molecules, allowing it to act as a competitive inhibitor of the signal receptors. While not yet definitively demonstrated for Cyclo(L-Trp-L-Trp), its structure suggests it is a strong candidate for possessing anti-quorum sensing properties.

Effects on Gastrointestinal Epithelium

Some studies on cyclic dipeptides have indicated an effect on the maturation of gastrointestinal cells. For instance, an increase in the expression of alkaline phosphatase, a marker of intestinal cell differentiation, has been observed in HT-29 human colon adenocarcinoma cells upon treatment with certain cyclic dipeptides.

Experimental Protocol: Alkaline Phosphatase Activity Assay in HT-29 Cells

-

Cell Culture and Treatment: HT-29 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum. The cells are seeded in multi-well plates and allowed to reach a desired confluency. They are then treated with various concentrations of Cyclo(L-Trp-L-Trp) for a specified duration.

-

Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and then lysed using a lysis buffer (e.g., containing Triton X-100) to release intracellular proteins, including alkaline phosphatase.

-

Enzymatic Assay: The cell lysate is incubated with a substrate for alkaline phosphatase, such as p-nitrophenyl phosphate (pNPP). The enzyme catalyzes the hydrolysis of pNPP to p-nitrophenol, which is a yellow-colored product.

-

Absorbance Measurement: The absorbance of the resulting solution is measured at 405 nm using a microplate reader. The rate of p-nitrophenol formation is directly proportional to the alkaline phosphatase activity.

-

Data Normalization: The alkaline phosphatase activity is often normalized to the total protein concentration in the cell lysate, which can be determined using a standard protein assay like the Bradford or BCA assay.

Conclusion

Cyclo(L-Trp-L-Trp) is a versatile cyclic dipeptide with a range of documented and potential biological activities. Its demonstrated antimicrobial and antifungal properties, coupled with the significant cytotoxicity of its prenylated derivatives, make it a compelling scaffold for the development of new therapeutic agents. Its role as a biosynthetic precursor also opens up avenues for biocatalytic synthesis of novel bioactive compounds. Further research into its mechanism of action and other potential biological effects, such as anti-quorum sensing and modulation of gastrointestinal cell function, is warranted to fully elucidate its therapeutic potential.

References

A Technical Guide to the Natural Sources and Biological Activities of Cyclo(L-Trp-L-Trp)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-Trp-L-Trp) is a cyclic dipeptide, or 2,5-diketopiperazine (DKP), composed of two L-tryptophan residues. This class of molecules is of significant interest to the scientific community due to its constrained structure, which imparts enhanced metabolic stability and bioavailability compared to linear peptides. Naturally produced by a variety of microorganisms, Cyclo(L-Trp-L-Trp) exhibits a range of biological activities, including antimicrobial and anti-quorum sensing properties. Its unique structure also serves as a scaffold for enzymatic modifications, such as prenylation, which can further enhance its bioactivity, leading to cytotoxic effects against cancer cell lines. This document provides a comprehensive overview of the natural sources of Cyclo(L-Trp-L-Trp), quantitative data on its biological activities, detailed experimental protocols for its isolation and characterization, and an exploration of the signaling pathways it modulates.

Natural Sources of Cyclo(L-Trp-L-Trp)

Cyclo(L-Trp-L-Trp) and other tryptophan-containing diketopiperazines are predominantly secondary metabolites of bacteria and fungi, including those found in unique environments such as marine sponges (sponge-derived fungi) and soil.

1.1. Bacterial Sources The biosynthesis of tryptophan-containing cyclodipeptides in bacteria is primarily carried out by a class of enzymes known as cyclodipeptide synthases (CDPSs). These enzymes utilize aminoacyl-tRNAs as substrates, hijacking them from the ribosomal protein synthesis machinery.

-

Streptomyces spp. : Various species of this actinobacterial genus are known producers. Specific CDPSs from Streptomyces strains have been identified and shown to synthesize Cyclo(L-Trp-L-Trp) when expressed heterologously in Escherichia coli.[1] One particular strain, Streptomyces sp. KH29, has been identified as a producer of an antibiotic substance with activity against multidrug-resistant Acinetobacter baumannii, later identified as Cyclo(L-Trp-L-Trp).[2]

1.2. Fungal Sources Fungi, particularly from the genera Aspergillus and Penicillium, are prolific sources of diverse diketopiperazines. Many of these fungi are isolated from marine environments or as endophytes within other organisms.

-

Aspergillus spp. : This genus is a rich source of indole diketopiperazine alkaloids.[3] Aspergillus oryzae possesses prenyltransferase enzymes capable of modifying Cyclo(L-Trp-L-Trp).[2] Marine sponge-derived fungi, such as Aspergillus sclerotiorum and Aspergillus versicolor, also produce tryptophan-containing DKPs.[4]

-

Penicillium spp. : Various species within this genus, such as Penicillium brevi-compactum, are known to produce related tryptophan-containing cyclodipeptides.[5][6][7]

Quantitative Data

The primary biological activity reported for Cyclo(L-Trp-L-Trp) is its antimicrobial function. Quantitative data is typically presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Organism | Strain(s) | MIC (µg/mL) | Reference(s) |

| Bacteria | |||

| Acinetobacter baumannii | 41 of 49 multidrug-resistant strains | 12.5 - 25 | [2][8][9] |

| Bacillus subtilis | Not specified | 12.5 - 50 | [2][8][9] |

| Micrococcus luteus | Not specified | 12.5 - 50 | [2][8][9] |

| Staphylococcus aureus | Not specified | 12.5 - 50 | [2][8][9] |

| Fungi | |||

| Aspergillus niger | Not specified | 12.5 - 50 | [2][8][9] |

| Candida albicans | Not specified | 12.5 - 50 | [2][8][9] |

| Saccharomyces cerevisiae | Not specified | 12.5 - 50 | [2][8][9] |

Experimental Protocols

The isolation and characterization of Cyclo(L-Trp-L-Trp) from natural sources follow a general workflow involving fermentation, extraction, chromatographic purification, and structural elucidation.

3.1. General Workflow for Isolation and Characterization

3.2. Protocol 1: Isolation from Fungal Culture

This protocol is a composite based on methods for isolating diketopiperazines from fungal cultures.[1][6]

-

Fermentation : Culture the fungal strain (e.g., Aspergillus sp.) on a suitable solid or liquid medium. For solid-state fermentation, use rice medium (e.g., 50 g rice, 50 mL 0.3% saline water) in 1 L Erlenmeyer flasks. Incubate at room temperature under static conditions for 28 days.[6] For liquid culture, use a medium like Czapek yeast extract broth and incubate for a similar period.

-

Extraction : Combine the mycelia and fermentation medium. Extract exhaustively with an organic solvent such as ethyl acetate or methanol (3x). Combine the organic layers.

-

Concentration : Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator to yield the crude organic extract.

-

Initial Chromatographic Separation : Subject the crude extract to column chromatography on silica gel. Elute with a solvent gradient of increasing polarity, typically starting with petroleum ether/ethyl acetate and transitioning to ethyl acetate/methanol, to separate the extract into several fractions.[6]

-

High-Performance Liquid Chromatography (HPLC) Purification : Further purify the fractions containing the target compound using preparative reversed-phase HPLC (RP-HPLC).

-

Column : C18 reversed-phase column (e.g., 10 µm particle size, 250 x 20 mm).[5]

-

Mobile Phase : Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. Mobile Phase B: 0.1% TFA in acetonitrile.[5]

-

Gradient : A linear gradient from 10% to 60% Mobile Phase B over 40-50 minutes is a typical starting point.[5]

-

Detection : Monitor the elution using a UV detector at 220 nm and 280 nm (due to the indole chromophore).[5]

-

-

Final Step : Collect the fractions corresponding to the pure compound peak, combine them, and lyophilize to obtain pure Cyclo(L-Trp-L-Trp) as a powder.

3.3. Protocol 2: Structural Characterization

-

Mass Spectrometry (MS) : Confirm the molecular weight of the purified compound using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS). For Cyclo(L-Trp-L-Trp) (C₂₂H₂₀N₄O₂), the expected [M+H]⁺ ion is approximately m/z 373.16.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra to elucidate the chemical structure and confirm the presence of two tryptophan residues within a diketopiperazine core.

-

Chiral Analysis : To confirm the L-configuration of the tryptophan residues, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 8-24 hours) to break the cyclic peptide into its constituent amino acids. Analyze the resulting amino acids using chiral TLC or chiral HPLC and compare their retention times/factors to authentic L- and D-tryptophan standards.[5][6]

Signaling Pathways and Mechanism of Action

While research into the specific signaling pathways modulated by Cyclo(L-Trp-L-Trp) is ongoing, current evidence points towards its role as an inhibitor of bacterial quorum sensing and as a potential neuroprotective agent.

4.1. Biosynthesis Pathway

The formation of Cyclo(L-Trp-L-Trp) in microorganisms is not a result of ribosomal synthesis but is catalyzed by specialized enzymes called Cyclodipeptide Synthases (CDPSs). These enzymes intercept L-tryptophanyl-tRNA molecules destined for the ribosome and catalyze a cyclization reaction to form the diketopiperazine ring.

4.2. Inhibition of Bacterial Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. This process regulates virulence factors, biofilm formation, and motility. Tryptophan-containing cyclic dipeptides have been shown to act as QS inhibitors.[10][11] They are thought to function as competitive antagonists, binding to the receptor protein (e.g., LuxR-type receptors) without activating it, thereby blocking the binding of the native autoinducer molecules (like acyl-homoserine lactones, AHLs). This disruption prevents the coordinated expression of virulence genes.

4.3. Potential Neuroprotective Pathways

While direct evidence for Cyclo(L-Trp-L-Trp) is still emerging, related cyclic dipeptides have demonstrated neuroprotective effects.[3] For example, Cyclo(L-Pro-L-Phe) was shown to protect neuronal cells from oxidative stress by acting as a partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ).[12] Activation of PPAR-γ can inhibit the pro-inflammatory transcription factor NF-κB, which in turn reduces the expression of apoptotic proteins like activated Caspase-3, thereby preventing cell death. Given the structural similarities, a similar mechanism could be hypothesized for Cyclo(L-Trp-L-Trp).

Conclusion

Cyclo(L-Trp-L-Trp) is a microbially-derived natural product with well-documented antimicrobial properties and promising activity as a quorum sensing inhibitor. Its prevalence in various bacterial and fungal genera, particularly Streptomyces and Aspergillus, makes these organisms prime candidates for further exploration and biotechnological production. The established protocols for its isolation and characterization provide a solid foundation for researchers to investigate this molecule and its derivatives. Future research should focus on elucidating the specific molecular targets of Cyclo(L-Trp-L-Trp) to fully understand its mechanism of action, particularly in the context of its potential neuroprotective effects, and to exploit its scaffold for the development of novel therapeutic agents.

References

- 1. 2,5-Diketopiperazines From a Sponge-Derived Fungus Aspergillus sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 2,5-Diketopiperazines From a Sponge-Derived Fungus Aspergillus sclerotiorum [frontiersin.org]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. glpbio.com [glpbio.com]

- 10. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Cyclo(L-Trp-L-Trp): A Technical Guide for Researchers

An In-depth Technical Guide on the Core Biosynthetic Pathway of Cyclo(L-Tryptophan-L-Tryptophan)

This technical guide provides a comprehensive overview of the biosynthesis of Cyclo(L-Tryptophan-L-Tryptophan) [Cyclo(L-Trp-L-Trp)], a key cyclic dipeptide precursor for a range of bioactive natural products. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the enzymatic machinery, experimental protocols for its study, and quantitative data where available.

Introduction to Cyclo(L-Trp-L-Trp)

Cyclo(L-Trp-L-Trp) is a member of the diketopiperazine (DKP) class of cyclic dipeptides, which are the simplest forms of cyclic peptides found in nature[1]. These molecules are synthesized by a variety of organisms, including bacteria, fungi, and animals, and exhibit a broad spectrum of biological activities[1][2][3]. Cyclo(L-Trp-L-Trp) itself has demonstrated antibacterial and antifungal properties[4]. Furthermore, it serves as a crucial scaffold for the biosynthesis of more complex and potent natural products, such as the nocardioazines, through the action of tailoring enzymes like prenyltransferases and methyltransferases[2][4][5].

The biosynthesis of the Cyclo(L-Trp-L-Trp) core is primarily accomplished through two distinct enzymatic pathways: via Non-Ribosomal Peptide Synthetases (NRPSs) and, more commonly for this specific molecule, through the action of Cyclodipeptide Synthases (CDPSs)[2][6][7]. This guide will focus on the CDPS-mediated pathway.

The Cyclodipeptide Synthase (CDPS) Pathway for Cyclo(L-Trp-L-Trp) Biosynthesis

CDPSs are a family of enzymes that utilize aminoacyl-tRNAs (aa-tRNAs) as substrates to synthesize the two peptide bonds required for the formation of a cyclodipeptide[7][8]. This process diverts charged tRNAs from their primary role in ribosomal protein synthesis[7].

The biosynthesis of Cyclo(L-Trp-L-Trp) is catalyzed by specific CDPSs that exhibit high fidelity for tryptophanyl-tRNA (Trp-tRNATrp). Two such enzymes, NozA and NcdA, have been identified in the marine actinomycete Nocardiopsis sp. CMB-M0232[9]. These enzymes specifically catalyze the formation of Cyclo(L-Trp-L-Trp) from two molecules of Trp-tRNATrp[2][9].

The catalytic mechanism of CDPSs is proposed to follow a ping-pong mechanism[10]. The process begins with the binding of the first Trp-tRNATrp molecule. The tryptophanyl moiety is then transferred to a conserved serine residue in the active site of the CDPS, forming a covalent aminoacyl-enzyme intermediate. Subsequently, the second Trp-tRNATrp molecule binds, and its tryptophanyl group is transferred to the enzyme-bound tryptophan, forming a dipeptidyl-enzyme intermediate. Finally, this dipeptidyl intermediate undergoes intramolecular cyclization to form Cyclo(L-Trp-L-Trp), which is then released from the enzyme[10].

Quantitative Data

While detailed kinetic parameters for specific Cyclo(L-Trp-L-Trp) synthases like NozA and NcdA are not extensively reported in the literature, data from related enzyme systems and production titers in heterologous hosts provide valuable insights.

Table 1: Production of Tryptophan-Containing Cyclic Dipeptides in Engineered E. coli

| Product | CDPS Enzyme | Host Strain | Titer (mg/L) | Reference |

| Cyclo(L-Trp-L-Trp) | NozA | E. coli | Not explicitly quantified | [9] |

| Cyclo(L-Trp-L-Trp) | NcdA | E. coli | Not explicitly quantified | [9] |

| L-Tryptophan (precursor) | - | E. coli S028 | 34,000 - 40,000 | [9] |

| L-Tryptophan (precursor) | E. coli FB-04(pta1) | E. coli | 44,000 | [11] |

| L-Tryptophan (precursor) | E. coli TRP07 | E. coli | 49,000 | [12] |

| L-Tryptophan (precursor) | Engineered E. coli | E. coli | 3,050 | [13] |

Note: While direct titers for Cyclo(L-Trp-L-Trp) are scarce, the high titers of its precursor, L-Tryptophan, in engineered E. coli strains suggest a significant potential for optimizing Cyclo(L-Trp-L-Trp) production.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of Cyclo(L-Trp-L-Trp) biosynthesis.

Heterologous Expression and Purification of Cyclo(L-Trp-L-Trp) Synthase

This protocol describes the general workflow for producing and purifying a CDPS enzyme, such as NozA or NcdA, in E. coli.

Protocol:

-

Gene Cloning: The gene encoding the CDPS of interest (e.g., nozA) is synthesized with codon optimization for E. coli expression. It is then cloned into a suitable expression vector, such as pET-28a, which incorporates an N- or C-terminal polyhistidine tag for purification. The resulting plasmid is transformed into a competent E. coli expression strain like BL21(DE3).

-

Protein Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) overnight to enhance protein solubility.

-

Cell Lysis and Clarification: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice. The lysate is then clarified by centrifugation to remove cell debris.

-

Affinity Chromatography: The clarified supernatant is loaded onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity chromatography column pre-equilibrated with lysis buffer. The column is washed with a wash buffer (similar to lysis buffer but with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elution and Dialysis: The His-tagged CDPS is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). The purified protein is then dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole and stored at -80°C.

In Vitro Assay for Cyclo(L-Trp-L-Trp) Synthase Activity

This two-step protocol first involves the charging of tRNATrp with L-Tryptophan, followed by the CDPS-catalyzed cyclization reaction.

Step 1: Preparation of Tryptophanyl-tRNATrp

This procedure is adapted from protocols for aminoacylation activity assays[14].

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Tris-HCl (pH 7.5): 80 mM

-

MgCl₂: 8 mM

-

ATP: 4 mM

-

Dithiothreitol (DTT): 0.8 mM

-

L-Tryptophan (can be radiolabeled, e.g., [³H]-Trp, for quantification): concentration to be optimized based on the Km of TrpRS

-

tRNATrp (commercially available or in vitro transcribed): concentration to be optimized

-

Tryptophanyl-tRNA Synthetase (TrpRS): catalytic amount

-

-

Incubation: Incubate the reaction mixture at 30-37°C for a sufficient time to ensure complete charging of the tRNA (e.g., 30 minutes).

-

Purification of Trp-tRNATrp: The charged tRNA can be purified from the reaction mixture by methods such as phenol-chloroform extraction followed by ethanol precipitation, or by using size-exclusion chromatography to separate the larger tRNA from smaller molecules like unincorporated amino acids and ATP.

Step 2: CDPS-Catalyzed Cyclization

This is a generalized protocol based on descriptions of CDPS assays[8][15][16].

-

Reaction Mixture: Prepare a reaction mixture containing:

-

HEPES or Tris-HCl buffer (pH 7.0-8.0): 50-100 mM

-

MgCl₂: 10-20 mM

-

Purified Trp-tRNATrp (from Step 1): concentration to be optimized

-

Purified Cyclo(L-Trp-L-Trp) Synthase: catalytic amount

-

-

Incubation: Incubate the reaction at a suitable temperature (e.g., 30-37°C) for a defined period (e.g., 1-4 hours).

-

Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of an organic solvent such as ethyl acetate. Vortex the mixture vigorously to extract the relatively nonpolar Cyclo(L-Trp-L-Trp) into the organic phase.

-

Sample Preparation for Analysis: Centrifuge the mixture to separate the phases. Collect the organic layer and evaporate it to dryness under a stream of nitrogen or in a vacuum concentrator. Re-dissolve the residue in a small volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.

HPLC-MS Analysis of Cyclo(L-Trp-L-Trp)

This protocol outlines a general method for the detection and quantification of Cyclo(L-Trp-L-Trp).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

HPLC Conditions (example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[15][17][18][19].

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over a set time (e.g., 5% to 95% B over 20 minutes).

-

Flow Rate: 0.5-1.0 mL/min.

-

Detection: UV absorbance at wavelengths relevant for the indole moiety of tryptophan (e.g., 220 nm and 280 nm) and by mass spectrometry.

Mass Spectrometry Conditions (example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Full scan mode to detect the protonated molecule [M+H]⁺ of Cyclo(L-Trp-L-Trp) (expected m/z = 373.16).

-

Tandem MS (MS/MS): For structural confirmation, the parent ion (m/z 373.16) can be fragmented to produce characteristic daughter ions. Common fragmentation patterns for diketopiperazines include the loss of CO and side-chain fragmentation.

Biological Activity and Regulatory Pathways

Cyclo(L-Trp-L-Trp) is not only a biosynthetic intermediate but also exhibits biological activities. It has been shown to possess broad-spectrum antifungal properties[4]. Its derivatives, the nocardioazines, are formed through a series of tailoring reactions including prenylation and methylation, catalyzed by enzymes encoded in a separate gene cluster[2][5]. Nocardioazine B, for instance, is derived from Cyclo(L-Trp-L-Trp) through the action of a racemase, a prenyltransferase, and a bifunctional methyltransferase[5].

The regulation of the nocardioazine biosynthetic gene cluster is likely complex, involving pathway-specific transcriptional regulators that respond to cellular signals and environmental cues. The expression of such biosynthetic gene clusters in bacteria is often controlled by transcriptional regulators that can act as activators or repressors, sometimes in response to the accumulation of pathway intermediates or final products[18][20].

The antimicrobial mechanism of action for many diketopiperazines is thought to involve the disruption of bacterial cell membranes or interference with quorum sensing pathways, which regulate bacterial virulence and biofilm formation[5][21][22]. The hydrophobic nature of the tryptophan side chains in Cyclo(L-Trp-L-Trp) likely facilitates its interaction with and perturbation of the lipid bilayer of bacterial membranes[6][23].

Conclusion

The biosynthesis of Cyclo(L-Trp-L-Trp) via cyclodipeptide synthases represents an efficient enzymatic pathway for the production of this important bioactive molecule and biosynthetic precursor. While significant progress has been made in identifying the enzymes involved and outlining the overall pathway, further research is needed to fully characterize the kinetics and regulation of these enzymes. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the fascinating biochemistry of Cyclo(L-Trp-L-Trp) and to engineer its production for various biotechnological and pharmaceutical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Tryptophanyl tRNA synthetase: isolation and characteristics of the tryptophanyl-enzyme] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A Comprehensive Overview of the Cyclodipeptide Synthase Family Enriched with the Characterization of 32 New Enzymes [frontiersin.org]

- 5. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]

- 6. Tryptophan, more than just an interfacial amino acid in the membrane activity of cationic cell-penetrating and antimicrobial peptides | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 7. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Two Distinct Cyclodipeptide Synthases from a Marine Actinomycete Catalyze Biosynthesis of the Same Diketopiperazine Natural Product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The tRNA-Dependent Biosynthesis of Modified Cyclic Dipeptides [mdpi.com]

- 11. L-Tryptophan Production in Escherichia coli Improved by Weakening the Pta-AckA Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Comprehensive Overview of the Cyclodipeptide Synthase Family Enriched with the Characterization of 32 New Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Preparation of enantiomerically pure L-7-azatryptophan by an enzymatic method and its application to the development of a fluorimetric activity assay for tryptophanyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bypassing the requirement for aminoacyl-tRNA by a cyclodipeptide synthase enzyme - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00142B [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. A method for the quantitation of tryptophan in Escherichia coli fermentation broth by isocratic high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Presence, Mode of Action, and Application of Pathway Specific Transcription Factors in Aspergillus Biosynthetic Gene Clusters [mdpi.com]

- 19. A method for the quantitation of tryptophan in Escherichia coli fermentation broth by isocratic high-performance liquid chromatography with ultraviolet detection. | Sigma-Aldrich [sigmaaldrich.com]

- 20. Transcriptional regulation of the novobiocin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antimicrobial and biofilm inhibiting diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Tryptophan in Membrane-Active Synthetic Antimicrobials [xiahepublishing.com]

A Technical Guide to the Spectroscopic Data of Cyclo(L-Tryptophan-L-Tryptophan)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the cyclic dipeptide Cyclo(L-Tryptophan-L-Tryptophan), also known as (3S,6S)-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide combines reported data with expected spectroscopic characteristics inferred from closely related compounds and the constituent L-tryptophan amino acid.

Molecular and Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Cyclo(L-Trp-L-Trp).

Table 1: General Molecular Information

| Property | Value |

| Molecular Formula | C₂₂H₂₀N₄O₂ |

| Molecular Weight | 372.4 g/mol |

| CAS Number | 20829-55-4 |

Table 2: UV-Vis Spectroscopic Data

| Solvent | Absorption Maxima (λmax) | Reference |

| Methanol | 276 nm (broad), with peaks at 273, 279, and 289 nm | [1] |

| Not Specified | 221, 281, 291 nm | [2] |

Note: Discrepancies in reported UV-Vis maxima may be attributed to differences in solvent and experimental conditions.

Table 3: Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Fragmentation Products (Proposed) |

| [M+H]⁺ | 373.1608 | 373.16 (typical) | 243.10, 130.06 |

Table 4: Infrared (IR) Spectroscopy Data

A study has been conducted on the IR-spectroscopic and stereo-structural analysis of Cyclo(L-Trp-L-Trp) using solid-state linear-dichroic infrared (IR-LD) spectroscopy[3]. While the full spectrum is not provided here, the characteristic vibrational modes are expected in the following regions.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3300-3200 |

| N-H Stretch (Indole) | ~3400 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 3000-2850 |

| C=O Stretch (Amide I) | ~1650 |

| N-H Bend (Amide II) | ~1550 |

| C=C Stretch (Aromatic) | 1600-1450 |

Table 5: ¹H and ¹³C NMR Spectroscopic Data

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| α-CH | 4.0 - 4.5 | 55 - 60 |

| β-CH₂ | 3.0 - 3.5 | 28 - 33 |

| Amide N-H | 7.5 - 8.5 | - |

| Indole N-H | 10.5 - 11.5 | - |

| Indole C2-H | ~7.2 | ~124 |

| Indole C4-H | ~7.6 | ~118 |

| Indole C5-H | ~7.1 | ~119 |

| Indole C6-H | ~7.0 | ~121 |

| Indole C7-H | ~7.4 | ~111 |

| Indole C3 | - | ~110 |

| Indole C3a | - | ~127 |

| Indole C7a | - | ~136 |

| Carbonyl C=O | - | 165 - 175 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the solution-state structure and conformation of Cyclo(L-Trp-L-Trp).

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of Cyclo(L-Trp-L-Trp) in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

¹H NMR Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a 1D ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds).

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities of protons, which is crucial for conformational analysis.

-

-

Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are typically referenced to the residual solvent peak.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elucidate the fragmentation pattern of Cyclo(L-Trp-L-Trp).

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid to promote protonation.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

MS Acquisition:

-

Acquire a full scan mass spectrum in positive ion mode to determine the m/z of the protonated molecule [M+H]⁺.

-

-

MS/MS (Tandem MS) Acquisition:

-

Select the [M+H]⁺ ion as the precursor ion.

-

Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.

-

Acquire the product ion spectrum.

-

-

Data Analysis: Analyze the fragmentation pattern to identify characteristic losses and fragment ions. For tryptophan-containing peptides, a common fragment corresponds to the indolylmethyl cation at m/z 130.06.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima of Cyclo(L-Trp-L-Trp), which is characteristic of the tryptophan indole chromophore.

Methodology:

-

Sample Preparation: Prepare a stock solution of Cyclo(L-Trp-L-Trp) in a UV-transparent solvent (e.g., methanol, ethanol, or water). Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Use a quartz cuvette with a 1 cm path length.

-

Record a baseline spectrum with the solvent-filled cuvette.

-

Record the absorption spectrum of the sample from approximately 200 to 400 nm.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Circular Dichroism (CD) Spectroscopy

Objective: To investigate the secondary structure and chiral environment of Cyclo(L-Trp-L-Trp).

Methodology:

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., methanol or water) at a known concentration. The concentration should be optimized to give a suitable CD signal.

-

Instrumentation: Use a CD spectrometer.

-

Acquisition:

-

Use a quartz cuvette with a defined path length (e.g., 1 mm).

-

Record the CD spectrum in the near-UV region (250-350 nm) to probe the environment of the tryptophan side chains. The spectrum in this region is influenced by the ¹Lₐ and ¹Lₑ transitions of the indole ring.

-

Record the spectrum in the far-UV region (190-250 nm) to analyze the peptide backbone conformation.

-

-

Data Analysis: The resulting spectrum of differential absorption of left and right circularly polarized light provides information on the molecule's three-dimensional structure.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a cyclic dipeptide like Cyclo(L-Trp-L-Trp).

Caption: Workflow for the Spectroscopic Characterization of Cyclo(L-Trp-L-Trp).

References

An In-depth Technical Guide to Cyclo(L-Trp-L-Trp): Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-Trp-L-Trp), a cyclic dipeptide belonging to the diketopiperazine (DKP) class of molecules, has garnered significant interest within the scientific community. Composed of two L-tryptophan residues, this natural product and synthetic precursor exhibits a range of biological activities, including antibacterial and cytotoxic properties.[1][2] Its rigidified structure and the presence of two indole moieties make it a compelling scaffold for medicinal chemistry and a valuable tool in the synthesis of more complex bioactive compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Cyclo(L-Trp-L-Trp), tailored for professionals in research and drug development.

Chemical Structure and Properties

Cyclo(L-Trp-L-Trp), with the systematic name (3S,6S)-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione, possesses a central diketopiperazine ring formed from the condensation of two L-tryptophan amino acids. The defining features of its structure are the two indole side chains, which play a crucial role in its chemical and biological characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of Cyclo(L-Trp-L-Trp) is presented in the table below, compiled from various sources.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₀N₄O₂ | [1][2][3] |

| Molecular Weight | 372.43 g/mol | [3] |

| CAS Number | 20829-55-4 | [2][3] |

| Appearance | Light yellow powder | [3] |

| Purity | ≥ 98% (HPLC) | [3] |

| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 5 mg/mLDMSO:PBS (pH 7.2) (1:10): 0.1 mg/mL | [1][2] |

| Storage | Store at -20°C, protect from light | [1] |

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and characterization of Cyclo(L-Trp-L-Trp).

UV-Vis Spectroscopy: The ultraviolet absorption maxima (λmax) for Cyclo(L-Trp-L-Trp) have been reported at 221, 281, and 291 nm, which are characteristic of the indole chromophore.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR data are crucial for confirming the structure of Cyclo(L-Trp-L-Trp). While a specific, fully assigned spectrum for this compound is not available in the cited literature, studies on similar cyclodipeptides containing two identical aromatic L-amino acid residues suggest that the two residues are in a fast conformational equilibrium between a folded and an extended conformer, resulting in a single set of resonances for the two identical residues.

Experimental Protocols

Synthesis of Cyclo(L-Trp-L-Trp)

The synthesis of Cyclo(L-Trp-L-Trp) typically involves the cyclization of the corresponding linear dipeptide, L-Tryptophyl-L-tryptophan. A general methodology, adapted from the synthesis of similar cyclic dipeptides, is outlined below. This process involves the initial formation of a protected linear dipeptide, followed by deprotection and subsequent intramolecular cyclization.

Part 1: Synthesis of Protected L-Tryptophyl-L-tryptophan

-

Materials:

-

N-Boc-L-tryptophan

-

L-tryptophan methyl ester hydrochloride

-

Coupling agents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve N-Boc-L-tryptophan (1.0 eq) and L-tryptophan methyl ester hydrochloride (1.0 eq) in anhydrous DMF.

-

Add HOBt (3.6 eq) and DIPEA (4.8 eq) to the solution and cool to 0°C.

-

Add HBTU (1.2 eq) to the stirred solution.

-

Allow the reaction to proceed for several hours at room temperature, monitoring by TLC.

-

Upon completion, perform an aqueous workup to extract the protected dipeptide.

-

Part 2: Deprotection and Cyclization

-

Materials:

-

Protected dipeptide from Part 1

-

Trifluoroacetic acid (TFA)

-

Ammonium hydroxide (NH₄OH)

-

Methanol (MeOH)

-

-

Procedure:

-

Dissolve the protected dipeptide in a solution of TFA in dichloromethane to remove the Boc protecting group.

-

After deprotection, concentrate the solution in vacuo.

-

Dissolve the resulting dipeptide methyl ester in methanol at a low concentration (high dilution conditions).

-

Add ammonium hydroxide to the solution to facilitate cyclization.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the formation of the cyclic dipeptide by TLC or LC-MS.

-

Purify the crude product by column chromatography or recrystallization to obtain pure Cyclo(L-Trp-L-Trp).

-

Biological Activity and Potential Signaling Pathways

Cyclo(L-Trp-L-Trp) has demonstrated notable biological activities. It exhibits antibacterial activity against a range of bacteria, including multidrug-resistant Acinetobacter baumannii, Bacillus subtilis, Micrococcus luteus, and Staphylococcus aureus.[1][2] Additionally, it shows antifungal activity against Saccharomyces cerevisiae, Aspergillus niger, and Candida albicans.[1][2] Furthermore, prenylated derivatives of Cyclo(L-Trp-L-Trp) have been found to be cytotoxic against human leukemia and ovarian cell lines.[1][2]

The presence of two tryptophan units suggests a potential interaction with pathways involving this essential amino acid. L-tryptophan is a crucial precursor for the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine). While direct modulation of serotonin pathways by Cyclo(L-Trp-L-Trp) has not been definitively established, its structural similarity to serotonin precursors warrants investigation into its potential effects on serotonergic signaling.

The biosynthesis of serotonin from L-tryptophan is a well-characterized pathway.

References

Technical Guide: Cyclo(L-Trp-L-Trp)

InChIKey: DNHODRZUCGXYKU-PMACEKPBSA-N

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of Cyclo(L-Trp-L-Trp), a cyclic dipeptide with significant biological activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and biological relevance, supported by experimental protocols and data visualizations.

Core Data Presentation

Cyclo(L-Trp-L-Trp) is a cyclic dipeptide composed of two L-tryptophan residues.[1] Its constrained cyclic structure confers unique chemical and biological properties, making it a molecule of interest for pharmaceutical and biotechnological applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Cyclo(L-Trp-L-Trp) is presented in Table 1. This data is crucial for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| IUPAC Name | (3S,6S)-3,6-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione | |

| Synonyms | Cyclic dioxopiperazine-L-tryptophan-L-tryptophan | [2][3] |

| CAS Number | 20829-55-4 | [2][3] |

| Molecular Formula | C₂₂H₂₀N₄O₂ | [2] |

| Molecular Weight | 372.4 g/mol | [2] |

| InChIKey | DNHODRZUCGXYKU-PMACEKPBSA-N | [2] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C[C@H]3C(=O)NC(=O)--INVALID-LINK--CC4=CNC5=CC=CC=C54 | [3] |

| Appearance | Crystalline solid | |

| λmax | 221, 281, 291 nm | [2] |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 5 mg/mL, DMSO:PBS (pH 7.2) (1:10): 0.1 mg/mL | [2][3] |

| Storage | Store at -20°C, protect from light | [3] |

Biological Activity

Cyclo(L-Trp-L-Trp) has demonstrated notable antibacterial and cytotoxic activities. A summary of its minimum inhibitory concentrations (MICs) against various microorganisms is provided in Table 2.

| Organism | MIC (µg/mL) | Reference |

| Multidrug-resistant Acinetobacter baumannii | 12.5-25 | [2][3] |

| Bacillus subtilis | 12.5-50 | [2][3] |

| Micrococcus luteus | 12.5-50 | [2][3] |

| Staphylococcus aureus | 12.5-50 | [2][3] |

| Saccharomyces cerevisiae | 12.5-50 | [2][3] |

| Aspergillus niger | 12.5-50 | [2][3] |

| Candida albicans | 12.5-50 | [2][3] |

Furthermore, prenylated derivatives of Cyclo(L-Trp-L-Trp) have shown cytotoxicity against human leukemia and ovarian cancer cell lines.[2][3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of Cyclo(L-Trp-L-Trp) and for evaluating its biological activities. These protocols are based on established methods for similar compounds and can be adapted for specific research needs.

Synthesis of Cyclo(L-Trp-L-Trp)

The synthesis of Cyclo(L-Trp-L-Trp) can be achieved through a two-step process involving the formation of a linear dipeptide followed by intramolecular cyclization.

Part 1: Synthesis of the Linear Dipeptide (L-Tryptophyl-L-Tryptophan Methyl Ester)

-

Materials : N-Boc-L-tryptophan, L-tryptophan methyl ester hydrochloride, 1-Hydroxybenzotriazole (HOBt), N,N'-Dicyclohexylcarbodiimide (DCC), Triethylamine (TEA), Anhydrous Dichloromethane (DCM), Anhydrous Dimethylformamide (DMF).

-

Procedure :

-

Dissolve L-tryptophan methyl ester hydrochloride (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM under an inert nitrogen atmosphere.

-

Add TEA (1.1 eq) dropwise and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.

-

In a separate flask, dissolve N-Boc-L-tryptophan (1.0 eq) in anhydrous DCM.

-

Add the N-Boc-L-tryptophan solution to the reaction mixture, followed by the addition of DCC (1.1 eq).

-

Stir the reaction mixture at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to obtain the protected linear dipeptide.

-

Remove the Boc protecting group using trifluoroacetic acid (TFA) in DCM to yield the linear dipeptide methyl ester.

-

Part 2: Intramolecular Cyclization

-

Materials : L-Tryptophyl-L-tryptophan methyl ester, Methanol or Toluene, Glacial Acetic Acid.

-

Procedure :

-

Dissolve the linear dipeptide methyl ester in methanol or toluene in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid (approximately 1% v/v).

-

Reflux the mixture for 12-24 hours, monitoring the cyclization by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude Cyclo(L-Trp-L-Trp) by silica gel column chromatography, followed by recrystallization from methanol to obtain the pure product as a white solid.

-

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of Cyclo(L-Trp-L-Trp) against bacterial and fungal strains using the broth microdilution method.

-

Materials : Cyclo(L-Trp-L-Trp), Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, 96-well microtiter plates, bacterial/fungal inoculum.

-

Procedure :

-

Prepare a stock solution of Cyclo(L-Trp-L-Trp) in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate to achieve a range of concentrations.

-

Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

-

Add the microbial inoculum to each well containing the diluted compound.

-

Include positive controls (medium with inoculum, no compound) and negative controls (medium only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

The MIC is determined as the lowest concentration of Cyclo(L-Trp-L-Trp) that completely inhibits visible growth of the microorganism.

-

Cytotoxicity Assay

This protocol describes a method to evaluate the cytotoxic effects of prenylated Cyclo(L-Trp-L-Trp) derivatives on cancer cell lines (e.g., human leukemia and ovarian cancer cell lines) using a flow cytometry-based assay.

-

Materials : Prenylated Cyclo(L-Trp-L-Trp) derivatives, human leukemia and ovarian cancer cell lines, complete cell culture medium (e.g., RPMI-1640 with 10% FBS), 96-well cell culture plates, Propidium Iodide (PI) staining solution, Annexin V-FITC apoptosis detection kit, flow cytometer.

-

Procedure :

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the prenylated Cyclo(L-Trp-L-Trp) derivatives for 24, 48, or 72 hours.

-

After the incubation period, harvest the cells by trypsinization.

-

Wash the cells with cold PBS and resuspend them in binding buffer.

-

Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.

-

The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

-

Signaling Pathways and Mechanisms of Action

While the direct molecular targets and signaling pathways of Cyclo(L-Trp-L-Trp) are not yet fully elucidated, its biological activities suggest interactions with fundamental cellular processes. The constituent amino acid, L-tryptophan, is a precursor to several important signaling molecules, including serotonin and kynurenine, which are involved in a multitude of physiological and pathological processes.

The metabolism of tryptophan can influence key signaling pathways such as the mTOR pathway, which is a central regulator of cell growth and proliferation. Furthermore, tryptophan metabolites are known to act as ligands for the Aryl Hydrocarbon Receptor (AHR), a transcription factor that plays a critical role in regulating immune responses and maintaining intestinal homeostasis.

Logical Relationship of Cyclo(L-Trp-L-Trp) Biological Effects

The following diagram illustrates the known biological effects of Cyclo(L-Trp-L-Trp) and its potential connections to broader signaling contexts based on its constituent L-tryptophan.

Experimental Workflow for Synthesis and Bioactivity Screening

The following diagram outlines a typical experimental workflow for the synthesis and subsequent biological evaluation of Cyclo(L-Trp-L-Trp).

References

Cyclo(L-Trp-L-Trp): A Comprehensive Technical Guide

CAS Number: 20829-55-4

Abstract

Cyclo(L-Trp-L-Trp), a cyclic dipeptide with the CAS number 20829-55-4, has emerged as a molecule of significant interest in the fields of drug discovery and biotechnology. This technical guide provides an in-depth overview of its chemical properties, synthesis, and biological activities, with a focus on its antimicrobial and cytotoxic potential. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a summary of its quantitative data. Furthermore, this guide elucidates the potential mechanisms of action, including its likely interaction with key cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Cyclo(L-Trp-L-Trp).

Introduction

Cyclo(L-Trp-L-Trp), also known as (3S,6S)-bis(1H-indol-3-ylmethyl)-2,5-piperazinedione, is a naturally occurring or synthetic cyclic dipeptide composed of two L-tryptophan residues. Its rigid diketopiperazine scaffold and the presence of two indole moieties contribute to its diverse biological activities. This compound has garnered attention for its broad-spectrum antibacterial and antifungal properties. Moreover, its prenylated derivatives have demonstrated significant cytotoxicity against various cancer cell lines, highlighting its potential as a scaffold for the development of novel therapeutic agents. This guide aims to consolidate the current knowledge on Cyclo(L-Trp-L-Trp), providing a technical resource for the scientific community.

Physicochemical Properties

Cyclo(L-Trp-L-Trp) is typically a light yellow powder. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 20829-55-4 | |

| Molecular Formula | C₂₂H₂₀N₄O₂ | |

| Molecular Weight | 372.4 g/mol | |

| Appearance | Light yellow powder | |

| Purity | ≥98% | |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 5 mg/mL, DMSO:PBS (pH 7.2) (1:10): 0.1 mg/mL | |

| UV Absorption (λmax) | 221, 281, 291 nm | |

| Storage Temperature | 0-8°C | |

| SMILES | O=C(--INVALID-LINK--N3)N--INVALID-LINK--C3=O | |

| InChI | InChI=1S/C22H20N4O2/c27-21-19(9-13-11-23-17-7-3-1-5-15(13)17)25-22(28)20(26-21)10-14-12-24-18-8-4-2-6-16(14)18/h1-8,11-12,19-20,23-24H,9-10H2,(H,25,28)(H,26,27)/t19-,20-/m0/s1 |

Synthesis and Characterization

The synthesis of Cyclo(L-Trp-L-Trp) can be achieved through a multi-step process involving the formation of a linear dipeptide followed by intramolecular cyclization. The following protocol is adapted from established methods for the synthesis of similar cyclic dipeptides.

Experimental Protocol: Synthesis of Cyclo(L-Trp-L-Trp)

Step 1: Linear Dipeptide Synthesis (Amide Bond Formation)

-

To a stirred solution of Nα-Boc-L-tryptophan (1.05 eq), L-tryptophan methyl ester (1.0 eq.), and HOBt (3.6 eq.) in anhydrous DMF at 0°C, add DIPEA (4.8 eq.) followed by HBTU (1.2 eq.).

-

Stir the reaction mixture under a nitrogen atmosphere for 1.5 hours.

-

Add ethyl acetate to the reaction mixture and wash the organic layer sequentially with 10% citric acid, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the protected linear dipeptide, which can be used in the next step without further purification.

Step 2: Boc Deprotection

-

Dissolve the protected dipeptide from Step 1 in a 1:1 mixture of TFA and CH₂Cl₂.

-

Stir the solution at room temperature for 2 hours.

-

Remove the solvent in vacuo to yield the deprotected linear dipeptide as a TFA salt.

Step 3: Cyclization (Diketopiperazine Formation)

-

Dissolve the deprotected dipeptide TFA salt in methanol (approximately 0.25 M).

-

Cool the solution to 0°C and add ammonium hydroxide (28-30% in H₂O) dropwise.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Concentrate the mixture in vacuo and purify the crude product by reversed-phase column chromatography using a water/methanol gradient to afford Cyclo(L-Trp-L-Trp).

Step 4: Characterization

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

The expected mass for [M+H]⁺ should be approximately 373.1608.

.dot[label="Synthesis Workflow for Cyclo(L-Trp-L-Trp)", labelloc=t, fontsize=18] node [shape=box, style="filled", fontname="Helvetica", color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853", arrowhead=vee];

} .caption[caption-text="Synthesis and purification workflow for Cyclo(L-Trp-L-Trp)."]

Biological Activities and Quantitative Data

Cyclo(L-Trp-L-Trp) and its derivatives exhibit a range of biological activities, most notably antimicrobial and cytotoxic effects.

Antimicrobial Activity

Cyclo(L-Trp-L-Trp) has demonstrated broad-spectrum activity against various bacteria and fungi, including multidrug-resistant strains. The minimum inhibitory concentrations (MICs) against a panel of microorganisms are summarized below.

| Microorganism | Type | MIC (µg/mL) | Reference |

| Acinetobacter baumannii (MDR) | Gram-negative | 12.5 - 25 | |

| Bacillus subtilis | Gram-positive | 12.5 - 50 | |

| Micrococcus luteus | Gram-positive | 12.5 - 50 | |

| Staphylococcus aureus | Gram-positive | 12.5 - 50 | |

| Saccharomyces cerevisiae | Fungus | 12.5 - 50 | |

| Aspergillus niger | Fungus | 12.5 - 50 | |

| Candida albicans | Fungus | 12.5 - 50 |

Cytotoxic Activity

While Cyclo(L-Trp-L-Trp) itself shows moderate cytotoxicity, its prenylated derivatives exhibit significantly enhanced activity against various human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Cyclo-L-7-dimethylallyl-Trp-Gly | HeLa | Cervical Cancer | >100 | |

| HepG2 | Liver Cancer | 83.5 | ||

| A549 | Lung Cancer | >100 | ||

| MCF-7 | Breast Cancer | >100 | ||

| Cyclo-L-7-dimethylallyl-Trp-L-Ala | HeLa | Cervical Cancer | 82.3 | |

| HepG2 | Liver Cancer | 75.1 | ||

| A549 | Lung Cancer | 89.4 | ||

| MCF-7 | Breast Cancer | 95.2 | ||

| Cyclo-L-7-dimethylallyl-Trp-L-Trp | HeLa | Cervical Cancer | 73.8 | |

| HepG2 | Liver Cancer | 69.5 | ||

| A549 | Lung Cancer | 80.1 | ||

| MCF-7 | Breast Cancer | 88.4 |

Experimental Protocols for Biological Assays

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method.

-

Prepare a stock solution of Cyclo(L-Trp-L-Trp) in DMSO.

-

In a 96-well microplate, perform serial two-fold dilutions of the compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (microbes in broth without the compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: Cytotoxicity Assay (MTT Assay)

-

Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of Cyclo(L-Trp-L-Trp) or its derivatives for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Mechanisms of Action and Signaling Pathways

The biological activities of Cyclo(L-Trp-L-Trp) are believed to stem from its interaction with multiple cellular targets and pathways.

Antimicrobial Mechanism

The antimicrobial action of tryptophan-containing peptides is often attributed to their ability to disrupt the integrity of microbial cell membranes. The amphipathic nature of these molecules, with the hydrophobic indole rings of tryptophan and the hydrophilic peptide backbone, allows them to insert into and permeabilize the lipid bilayer of bacterial and fungal cell membranes. This leads to leakage of cellular contents and ultimately cell death.

.dot[label="Antimicrobial Mechanism of Action", labelloc=t, fontsize=18] node [shape=box, style="filled", fontname="Helvetica", color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335", arrowhead=vee];

} .caption[caption-text="Proposed antimicrobial mechanism of Cyclo(L-Trp-L-Trp)."]

Cytotoxicity and Potential Signaling Pathways

The cytotoxic effects of tryptophan-containing compounds, particularly against cancer cells, may be mediated through the induction of apoptosis. Given that Cyclo(L-Trp-L-Trp) is composed of tryptophan, it is plausible that its metabolism intersects with the kynurenine pathway, a major route of tryptophan degradation. Certain metabolites of the kynurenine pathway are known to be pro-apoptotic.

.dot[label="Hypothesized Apoptotic Pathway", labelloc=t, fontsize=18] node [shape=box, style="filled", fontname="Helvetica", color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=vee];

} .caption[caption-text="Hypothesized apoptosis induction by Cyclo(L-Trp-L-Trp) metabolites."] Furthermore, studies on structurally similar cyclic dipeptides suggest a potential role in modulating inflammatory signaling pathways. For instance, Cyclo(L-Pro-L-Trp) has been shown to inhibit the MAPK and NF-κB signaling pathways. It is conceivable that Cyclo(L-Trp-L-Trp) may exert some of its biological effects through similar mechanisms.

.dot[label="Potential Modulation of Inflammatory Pathways", labelloc=t, fontsize=18] graph [splines=ortho]; node [shape=box, style="filled", fontname="Helvetica", color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853", arrowhead=vee];

} .caption[caption-text="Potential inhibition of MAPK and NF-κB pathways."]

Applications and Future Perspectives

Cyclo(L-Trp-L-Trp) presents a versatile scaffold for the development of new therapeutic agents. Its intrinsic antimicrobial activity makes it a candidate for the development of novel antibiotics to combat drug-resistant infections. The enhanced cytotoxicity of its prenylated derivatives suggests that this core structure could be exploited for the design of new anticancer drugs.

Furthermore, given its composition of the essential amino acid tryptophan, Cyclo(L-Trp-L-Trp) may have applications in neuroscience and as a modulator of the gut-brain axis. Future research should focus on elucidating the precise molecular targets and mechanisms of action of Cyclo(L-Trp-L-Trp) and its derivatives. Structure-activity relationship (SAR) studies will be crucial in optimizing its biological activities and developing potent and selective drug candidates.

Conclusion

Cyclo(L-Trp-L-Trp) is a cyclic dipeptide with significant and diverse biological activities. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and biological effects, supported by detailed experimental protocols and quantitative data. The potential mechanisms of action, including membrane disruption for antimicrobial effects and modulation of key signaling pathways for cytotoxicity, have been discussed. Cyclo(L-Trp-L-Trp) and its derivatives represent a promising class of molecules for further investigation in the development of new pharmaceuticals.

Unveiling Cyclo(L-Trp-L-Trp): A Journey Through its Discovery and Scientific History

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, history, and core scientific data of the cyclic dipeptide, Cyclo(L-Trp-L-Trp).

This whitepaper provides an in-depth exploration of Cyclo(L-Trp-L-Trp), a naturally occurring diketopiperazine with significant biological activities. From its initial discovery to its synthesis and characterization, this document serves as a vital resource for understanding the scientific journey and therapeutic potential of this intriguing molecule.

Discovery and Natural Occurrence

Cyclo(L-Trp-L-Trp) is a member of the diverse family of 2,5-diketopiperazines (DKPs), which are frequently identified as secondary metabolites from a wide array of microorganisms. While the precise first isolation of Cyclo(L-Trp-L-Trp) is not definitively documented in a singular seminal paper, its presence in nature has been confirmed through the study of microbial biosynthesis.

Notably, research into cyclodipeptide synthases (CDPSs) has revealed the natural origins of this compound. A 2018 study successfully identified and characterized nine novel CDPS genes from eight different Streptomyces strains. Among these, three were confirmed to be Cyclo-L-Trp-L-Trp synthases, providing conclusive evidence of its production in these bacteria.[1] This enzymatic synthesis underscores the role of Cyclo(L-Trp-L-Trp) as a natural product with potential ecological and biological significance.

Historical Perspective on Synthesis and Characterization

The chemical synthesis of cyclic dipeptides, including those containing tryptophan, has been a subject of scientific inquiry for decades. Early synthetic strategies laid the groundwork for the preparation and study of these conformationally constrained peptides.

A foundational method for the synthesis of Cyclo(L-Trp-L-Trp) involves a multi-step process beginning with the protection of the amino and carboxyl groups of L-tryptophan. A general and historically significant approach to the synthesis of diketopiperazines involves the following key steps:

-

Esterification: L-tryptophan is first converted to its methyl ester, typically using a reagent like thionyl chloride in methanol.

-